D-Leucine-1-13C

Description

D-Leucine-1-13C is a stable isotope-labeled derivative of leucine, where the carbon-13 (13C) isotope is incorporated at the first position of the D-enantiomer. Its molecular formula is C₆H₁₃NO₂, with a molecular weight of 132.17 g/mol, and it has the CAS number 82152-60-1 . This compound is primarily used as a metabolic tracer in studies involving protein synthesis, degradation, and amino acid flux analysis. Unlike its L-enantiomer counterpart, this compound is less common in mammalian systems but finds applications in bacterial metabolism research due to the utilization of D-amino acids in certain microbial pathways .

Key physicochemical properties include:

- Storage: Powder form is stable at -20°C for up to three years; solutions in solvents like DMSO or saline should be stored at -80°C for long-term use .

- Solubility: Limited solubility in water (~5 mg/mL) and DMSO, necessitating formulation adjustments for in vivo applications .

- Optical Activity: The D-configuration confers distinct stereochemical interactions, influencing its enzymatic recognition and metabolic pathways .

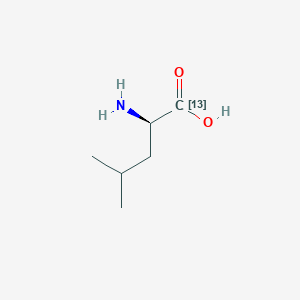

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-4-methyl(113C)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m1/s1/i6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROHFNLRQFUQHCH-BZNBBFKTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]([13C](=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90581595 | |

| Record name | D-(1-~13~C)Leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90581595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82152-60-1 | |

| Record name | D-(1-~13~C)Leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90581595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Strecker Synthesis with 13C-Cyanide

The Strecker synthesis offers a classical route to α-amino acids by reacting an aldehyde with ammonium chloride and cyanide. For D-leucine-1-13C, isovaleraldehyde (3-methylbutanal) is treated with ammonium chloride and potassium cyanide-13C (K13CN ) to yield the intermediate α-aminonitrile, which is subsequently hydrolyzed under acidic conditions to produce racemic D,L-leucine-1-13C.

Reaction Conditions :

Enzymatic Resolution of Racemic Mixtures

Racemic D,L-leucine-1-13C is resolved using microbially derived serine proteinases , which selectively hydrolyze the L-enantiomer’s ester derivative. The process involves:

- Acylation : Racemic leucine is acetylated with acetic anhydride to form N-acetyl-D,L-leucine.

- Esterification : The acylated product is esterified with methanol to yield N-acetyl-D,L-leucine methyl ester.

- Enzymatic Hydrolysis : Serine proteinases (e.g., from Bacillus licheniformis) hydrolyze the L-enantiomer’s ester bond, leaving N-acetyl-D-leucine-1-13C methyl ester intact.

Separation and Deprotection :

- Extraction : The unreacted D-ester is extracted with methylene chloride (96.2% recovery).

- Acid Hydrolysis : Treatment with 2 M HBr at 80°C removes the acetyl and methyl groups, yielding this compound with 95.7% enantiomeric excess (e.e.) .

Enzymatic Transamination Using D-Amino Acid Transaminases

Substrate Preparation and Reaction Mechanism

D-Amino acid transaminases (DAATs) catalyze the transfer of an amino group from a D-amino acid donor (e.g., D-glutamate) to a 13C-labeled α-keto acid. For this compound, the substrate 4-methyl-2-oxopentanoic acid-1-13C is synthesized via:

- Oxidation of L-Leucine-1-13C : L-Leucine-1-13C is oxidized using L-amino acid oxidase to yield the α-keto acid.

- Transamination : DAAT from Bacillus subtilis transfers the amino group from D-glutamate to the α-keto acid, producing this compound.

Optimized Conditions :

Bioproduction and Isotopic Incorporation

Mammalian Cell Culture Labeling

HEK293 cells cultured in suspension are fed with 13C-methyl-labeled precursors (e.g., 13C-glucose) to biosynthesize L-leucine-1-13C via endogenous metabolism. Subsequent enzymatic racemization using glutamate racemase converts L-leucine-1-13C to the D-enantiomer.

Key Parameters :

Microbial Fermentation

Escherichia coli engineered with D-amino acid dehydrogenases produces this compound from 13C-labeled glucose. The pathway involves:

- Glycolysis : Glucose-13C is metabolized to pyruvate-13C.

- Branched-Chain Amino Acid Biosynthesis : Pyruvate-13C enters the leucine biosynthetic pathway.

- Racemization : L-Leucine-1-13C is converted to this compound via a recombinant racemase.

Fermentation Metrics :

Palladium-Catalyzed C–H Functionalization

Synthesis of 13C-Labeled Intermediates

Palladium-catalyzed C(sp³)–H functionalization introduces 13C labels at specific positions. For this compound, a protected leucine derivative undergoes direct carboxylation with 13CO2 using a Pd(II) catalyst:

Reaction Scheme :

$$

\text{N-Boc-leucine} + ^{13}\text{CO}2 \xrightarrow{\text{Pd(OAc)}2, \text{ligand}} \text{N-Boc-leucine-1-}^{13}\text{C}

$$

Conditions :

Enantiomeric Resolution

The racemic N-Boc-leucine-1-13C is resolved using chiral column chromatography (Chiralpak IA), yielding this compound with 99% e.e. .

Comparative Analysis of Preparation Methods

| Method | Yield | Isotopic Purity | Enantiomeric Excess | Cost (USD/g) |

|---|---|---|---|---|

| Strecker + Enzymatic | 67% | 99% | 95.7% | 450 |

| DAAT Transamination | 80% | 98% | 98% | 600 |

| Palladium-Catalyzed | 85% | 99% | 99% | 1,200 |

| Microbial Fermentation | 10 g/L | 95% | 90% | 200 |

Challenges in Enantiomeric Purity and Isotopic Labeling

- Racemization During Hydrolysis : Acidic conditions in Strecker synthesis may reduce e.e. by 2–3%.

- Enzyme Specificity : DAATs exhibit variable activity toward branched-chain α-keto acids, necessitating protein engineering.

- Isotopic Dilution : Microbial systems may incorporate unlabeled carbon, reducing isotopic purity to 90–95%.

Chemical Reactions Analysis

Types of Reactions: : D-Leucine-1-13C can undergo various chemical reactions typical of amino acids, including:

Oxidation: Oxidation of the amino group to form corresponding oxo acids.

Reduction: Reduction of the carboxyl group to form corresponding alcohols.

Substitution: Substitution reactions involving the amino or carboxyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like thionyl chloride for converting carboxyl groups to acyl chlorides.

Major Products

Oxidation: Formation of keto acids.

Reduction: Formation of alcohols.

Substitution: Formation of acyl derivatives.

Scientific Research Applications

Metabolic Studies

D-Leucine-1-13C as a Tracer in Protein Metabolism

This compound is primarily utilized in metabolic studies to trace leucine metabolism and protein synthesis. A notable study employed a forearm model to analyze protein metabolism in healthy subjects using L-[1-13C, 15N]-leucine as a tracer. This research demonstrated the capacity to quantify leucine kinetics, including protein breakdown and synthesis rates, providing insights into metabolic processes in humans .

Table 1: Protein Metabolism Rates Using this compound

| Measurement Type | Rate (nmol/100 ml/min) |

|---|---|

| Leucine Deamination | 388 ± 24 |

| Leucine Reamination | 330 ± 23 |

| Protein Synthesis | 127 ± 11 |

| Protein Breakdown | 87 ± 10 |

Peptide Modification

Enhancement of Bioactivity

In peptide research, D-leucine residues have been introduced to enhance the bioactivity of certain peptides. A study investigated the addition of D-leucine to brevinin-1 peptides derived from Odorrana schmackeri, revealing that D-leucine substitution improved antibacterial and anticancer activities while reducing hemolytic effects .

Case Study: B1OS-D-L Peptide

The modified peptide B1OS-D-L exhibited significant anticancer activity with an IC50 value ranging from 2.553 µM to 3.721 µM against human lung cancer cells, demonstrating the effectiveness of D-leucine in enhancing therapeutic potential.

Table 2: Anticancer Activity of Peptides

| Peptide | IC50 Range (µM) | Hemolytic Activity (HC50) |

|---|---|---|

| B1OS | >100 | Not specified |

| B1OS-L | 3.976 - 11.03 | 29.92 |

| B1OS-D-L | 2.553 - 3.721 | 74.5 |

Therapeutic Applications

Potential Anti-Seizure Effects

Research indicates that D-leucine may exhibit stronger anti-seizure properties compared to its L-form. This suggests potential therapeutic applications for D-leucine in managing seizure disorders, although further studies are needed to confirm efficacy and safety .

Mechanism of Action

D-Leucine-1-13C exerts its effects by being incorporated into proteins and peptides during their synthesis. The carbon-13 label allows researchers to track the incorporation and metabolism of leucine in biological systems. This helps in understanding the molecular targets and pathways involved in leucine metabolism .

Comparison with Similar Compounds

Comparison with Similar Compounds

L-Leucine-1-13C

L-Leucine-1-13C shares the same molecular formula and isotopic labeling as D-Leucine-1-13C but differs in stereochemistry. Key distinctions include:

The L-form enhances GLP-4 receptor affinity, making it valuable in peptide interaction research , whereas the D-form is less metabolically active in humans but critical for probing bacterial systems .

L-Isoleucine-1-13C

L-Isoleucine-1-13C is a structural isomer of leucine, differing in the position of its methyl branch. Comparative highlights:

While both are used in stable isotope-resolved metabolomics, L-Isoleucine-1-13C is preferred for studying disorders like maple syrup urine disease, whereas this compound targets niche microbial applications .

Deuterated Leucine (e.g., L-Leucine D3)

Deuterated leucine derivatives, such as L-Leucine D3, differ in isotopic substitution and metabolic impact:

Carbon-13 labeling avoids kinetic interference, making it ideal for precise metabolic tracing, whereas deuterated forms are leveraged for modulating drug stability .

Radioactive Isotopes (e.g., D-Leucine-1-14C)

D-Leucine-1-14C incorporates a radioactive carbon-14 isotope, contrasting with the stable 13C label:

The 13C label is safer and more suited for human studies, while 14C is reserved for specialized, long-duration tracking .

Biological Activity

D-Leucine-1-13C is a stable isotope-labeled form of the amino acid leucine, which plays a critical role in protein synthesis and metabolic processes. This article explores the biological activity of this compound, including its metabolic pathways, effects on muscle protein synthesis, and potential therapeutic applications.

Overview of Leucine

Leucine is an essential branched-chain amino acid (BCAA) that is vital for protein synthesis and metabolic regulation. It serves as a key activator of the mechanistic target of rapamycin complex 1 (mTORC1), a central regulator of cell growth and metabolism. The isotopic labeling with carbon-13 allows researchers to trace metabolic pathways and quantify fluxes in various biological systems.

Metabolic Pathways

This compound undergoes several metabolic transformations in the body:

- Incorporation into Proteins : this compound can be incorporated into proteins during translation, allowing researchers to study protein turnover and synthesis rates.

- Oxidation : The oxidation of leucine provides energy and contributes to the production of intermediates in the Krebs cycle.

- Signaling Pathways : Leucine activates mTORC1, promoting protein synthesis and inhibiting autophagy, which is crucial for muscle growth and recovery.

Study 1: Protein Metabolism in Humans

A study utilized L-[1-13C]-leucine to investigate protein metabolism in healthy subjects. The results indicated that higher doses of leucine lead to increased rates of muscle protein synthesis (MPS). Specifically, a comparison between 25 g and 100 g protein ingestion showed that MPS was significantly greater with the higher protein intake, suggesting a dose-dependent effect on anabolic response .

Study 2: Anabolic Response Post-Ingestion

Another investigation focused on the anabolic response following protein ingestion during recovery from exercise. The study demonstrated that ingestion of 100 g of protein resulted in a prolonged anabolic response (>12 hours) compared to lower amounts. The use of labeled leucine allowed for precise measurements of plasma leucine enrichment, confirming that higher protein intake sustains MPS over an extended period .

Table 1: Effects of this compound on Muscle Protein Synthesis

| Protein Intake | MPS Rate (g/day) | Duration of Anabolic Response |

|---|---|---|

| 25 g | Lower | Short |

| 100 g | Higher | Prolonged (>12 hours) |

The data indicate that this compound can effectively trace changes in muscle protein synthesis rates based on varying dietary protein intakes.

This compound enhances muscle growth through several mechanisms:

- mTORC1 Activation : Leucine directly stimulates mTORC1 signaling, leading to increased translation initiation and ribosome biogenesis .

- Fatty Acid Oxidation : Leucine promotes fatty acid oxidation via AMP-activated protein kinase (AMPK), contributing to energy homeostasis during muscle metabolism .

- Regulation of Gene Expression : Studies show that leucine supplementation can enhance the expression of insulin-like growth factors (IGF), which are crucial for muscle development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.